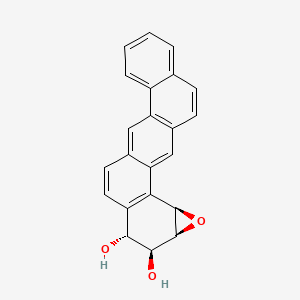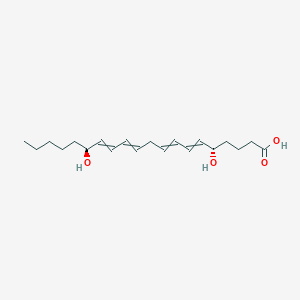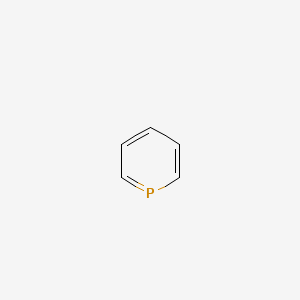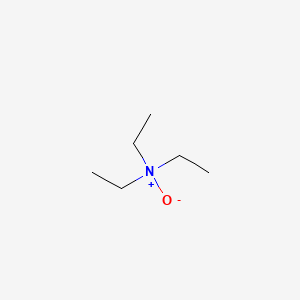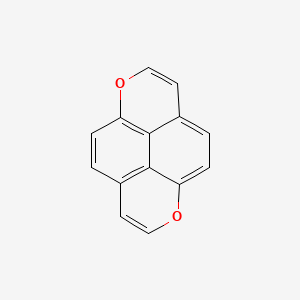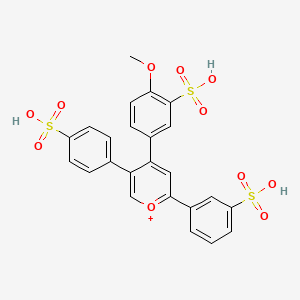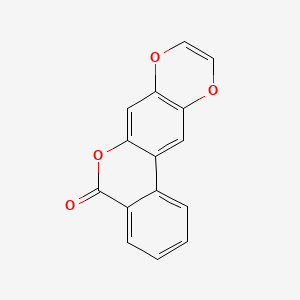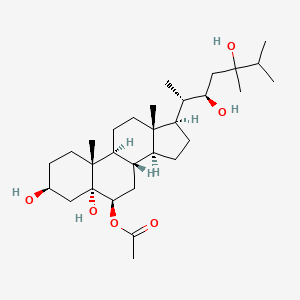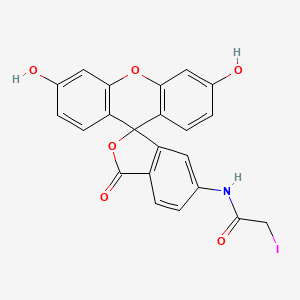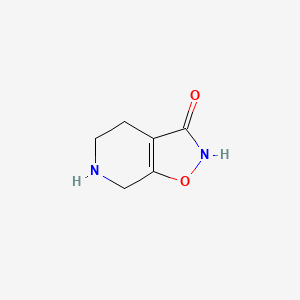
Gaboxadol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung verwendet, um die Eigenschaften von Isoxazolderivaten zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf das Gamma-Aminobuttersäure (GABA)-System.
Medizin: Wird als Behandlung für Schlaflosigkeit, Angstzustände und andere neurologische Störungen untersucht.
Industrie: Mögliche Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.
5. Wirkmechanismus
Gaboxadol wirkt als supramaximaler Agonist an Alpha4Beta3Delta Gamma-Aminobuttersäure A-Rezeptoren, als schwacher Agonist an Alpha1Beta3Gamma2 und als partieller Agonist an Alpha4Beta3Gamma . Seine Affinität für den Alpha4-haltigen Subtyp des Gamma-Aminobuttersäure A-Rezeptors ist deutlich höher als für andere Subtypen. This compound hat auch eine einzigartige Affinität für extrasynaptische Gamma-Aminobuttersäure A-Rezeptoren, die langsamer und weniger stark desensitisieren als synaptische Gamma-Aminobuttersäure A-Rezeptoren .
Ähnliche Verbindungen:
Muscimol: Die Stammverbindung, von der this compound abgeleitet ist.
Ganaxolon: Ein weiterer Gamma-Aminobuttersäure A-Rezeptormodulator mit ähnlichen sedativen Eigenschaften.
Ibotensäure: Eine Verbindung mit strukturellen Ähnlichkeiten zu this compound.
Einzigartigkeit: Die einzigartige Affinität von this compound für extrasynaptische Gamma-Aminobuttersäure A-Rezeptoren und seine Fähigkeit, den Tiefschlaf (Stadium 4) zu erhöhen, ohne in Tiermodellen eine Verstärkung zu zeigen, unterscheidet es von anderen Gamma-Aminobuttersäure A-Rezeptormodulatoren .
Wirkmechanismus
Target of Action
Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), is a type of GABA analogue . It primarily targets the GABA_A receptors , particularly the extrasynaptically located alpha4-delta subunit containing GABA_A receptor subtype . These receptors are the most prominent inhibitory neurotransmitter receptors in the central nervous system (CNS) .
Mode of Action
This compound acts as a selective agonist at the GABA_A receptors . It enhances slow wave activity and has been found to reduce sleep latency and improve efficiency in both healthy individuals and those with insomnia . When activated, alpha4-delta GABA_A receptors produce a tonic inhibitory .
Biochemical Pathways
This compound’s interaction with the GABA_A receptors leads to an increase in chloride ion conductance . This results in hyperpolarization of the neuron, making it less likely to depolarize and fire an action potential . This inhibitory effect is crucial in regulating neural oscillations, controlling spike timing, selecting network assemblies, and implementing brain states .
Pharmacokinetics
The absorption of this compound may be mediated by the intestinal proton-coupled amino acid transporter PAT1 .
Result of Action
The activation of GABA_A receptors by this compound leads to an increase in inhibitory conductance, which can result in sedation and increased deep sleep . It has been reported to enhance slow wave activity, reduce sleep latency, and improve sleep efficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, changes in GABA synthesis or release may significantly affect its normal brain function . Furthermore, the efficacy of this compound can be affected by the presence of other substances that bind to GABA receptors .
Biochemische Analyse
Biochemical Properties
Gaboxadol acts as a supra-maximal agonist at α4β3δ GABA A receptors, a low-potency agonist at α1β3γ2 receptors, and a partial agonist at α4β3γ receptors . Its affinity for the α4-containing subtype of the GABA A receptor is significantly higher than for other subtypes . This compound also uniquely targets extrasynaptic GABA A receptors, which desensitize more slowly and less extensively than synaptic GABA A receptors . These interactions suggest that this compound can modulate inhibitory neurotransmission in a distinct manner compared to other GABAergic drugs.
Cellular Effects
This compound influences various cellular processes by modulating GABAergic neurotransmission. It has been shown to increase deep sleep (stage 4) and does not demonstrate reinforcement in animal models, despite activating dopaminergic neurons in the ventral tegmental area . This indicates that this compound can enhance inhibitory signaling without the addictive potential seen with other sedatives. Additionally, this compound’s effects on extrasynaptic GABA A receptors suggest it may play a role in regulating tonic inhibition, which is crucial for maintaining neuronal excitability and preventing hyperactivity .
Molecular Mechanism
At the molecular level, this compound binds to GABA A receptors, particularly those containing the α4, β3, and δ subunits . This binding enhances the inhibitory effects of GABA by increasing chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability . Unlike benzodiazepines, which primarily target synaptic GABA A receptors, this compound’s action on extrasynaptic receptors allows for a more sustained inhibitory effect . This unique mechanism may contribute to its ability to promote deep sleep without the risk of dependence.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that a single sedative dose of this compound can induce persistent changes in ventral tegmental area dopamine neurons for at least six days . These changes include increased AMPA/NMDA receptor current ratio and enhanced AMPA receptor responses, suggesting long-term modulation of excitatory synapses . This compound does not exhibit rewarding properties, indicating its potential for long-term use without the risk of addiction .
Dosage Effects in Animal Models
This compound’s effects vary with dosage in animal models. At sedative doses, this compound has been shown to induce glutamate receptor plasticity in ventral tegmental area dopamine neurons without causing reinforcement or addiction . Higher doses of this compound have been associated with increased body sway and impairment, similar to other sedative-hypnotic drugs . These findings highlight the importance of dosage in determining the therapeutic and adverse effects of this compound.
Metabolic Pathways
This compound is metabolized through pathways involving GABAergic neurotransmission. It acts on GABA A receptors, enhancing the inhibitory effects of GABA and modulating chloride ion flux . The metabolism of this compound can be influenced by other compounds, such as Mestranol, which can increase its metabolic rate . Understanding these metabolic interactions is crucial for optimizing this compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interactions with GABA A receptors . Its high affinity for extrasynaptic receptors allows for widespread distribution and sustained inhibitory effects . This compound’s ability to enhance tonic inhibition suggests it may accumulate in regions with high extrasynaptic receptor density, such as the thalamus and hippocampus .
Subcellular Localization
This compound’s subcellular localization is primarily associated with extrasynaptic GABA A receptors . These receptors are located outside of synaptic junctions and are involved in maintaining baseline inhibitory tone . This compound’s targeting of these receptors allows for a more prolonged and diffuse inhibitory effect, which is essential for its role in promoting deep sleep and preventing hyperexcitability .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Gaboxadol wird durch eine Reihe chemischer Reaktionen ausgehend von Muscimol synthetisiert. Die Synthese beinhaltet die Cyclisierung von Muscimol unter Bildung des Isoxazolrings, gefolgt von weiteren Modifikationen, um die gewünschte Struktur zu erhalten .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehört die Sicherstellung einer hohen Ausbeute und Reinheit des Endprodukts sowie die Minimierung des Einsatzes gefährlicher Reagenzien und Bedingungen .
Analyse Chemischer Reaktionen
Reaktionstypen: Gaboxadol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am this compound-Molekül verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in die this compound-Struktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden bei Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole liefern kann .
Vergleich Mit ähnlichen Verbindungen
Muscimol: The parent compound from which gaboxadol is derived.
Ganaxolone: Another gamma-aminobutyric acid A receptor modulator with similar sedative properties.
Ibotenic Acid: A compound with structural similarities to this compound.
Uniqueness: this compound’s unique affinity for extrasynaptic gamma-aminobutyric acid A receptors and its ability to increase deep sleep (stage 4) without demonstrating reinforcement in animal models set it apart from other gamma-aminobutyric acid A receptor modulators .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRVKCBLGJOCEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045206 | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64603-91-4 | |
| Record name | Gaboxadol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64603-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gaboxadol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064603914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gaboxadol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gaboxadol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gaboxadol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.039 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GABOXADOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1M5RVL18S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(E)-2-(4-chlorophenyl)diazen-1-yl]-2-cyanoacetate](/img/structure/B1216954.png)
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216955.png)
